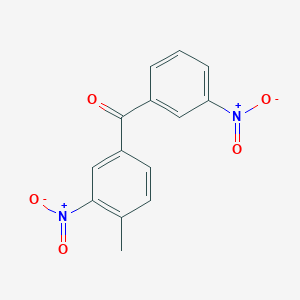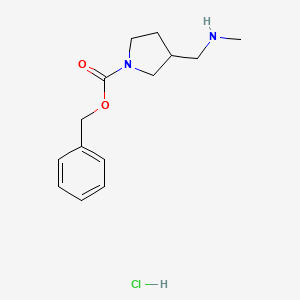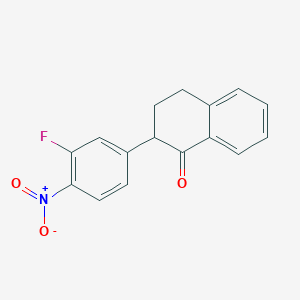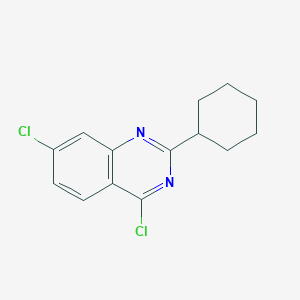
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C14H10N2O5 It is a member of the benzophenone family, characterized by the presence of two phenyl groups attached to a central carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone typically involves the nitration of toluene derivatives followed by Friedel-Crafts acylation. The nitration process introduces nitro groups into the aromatic ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The subsequent Friedel-Crafts acylation involves the reaction of the nitrated toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Reduction: Formation of (4-Methyl-3-aminophenyl)(3-aminophenyl)methanone.
Oxidation: Formation of (4-Carboxy-3-nitrophenyl)(3-nitrophenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzophenones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro groups in the compound can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved in its action are still under investigation, but it is believed to involve interactions with enzymes and receptors in the cell.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)(3-nitrophenyl)methanone
- (3-Nitrophenyl)-p-tolyl-methanone
- 4-Methyl-3-nitrophenol
Uniqueness
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone is unique due to the presence of two nitro groups on different phenyl rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H10N2O5 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
(4-methyl-3-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C14H10N2O5/c1-9-5-6-11(8-13(9)16(20)21)14(17)10-3-2-4-12(7-10)15(18)19/h2-8H,1H3 |
InChI Key |
CLFJYGDLRGGBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)
![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)



![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)

![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone](/img/structure/B11842215.png)
![Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B11842220.png)


